molecular formula C15H13NO4S B2511881 3-(4-cyclopropaneamidophenoxy)thiophene-2-carboxylic acid CAS No. 900015-30-7

3-(4-cyclopropaneamidophenoxy)thiophene-2-carboxylic acid

Cat. No.: B2511881
CAS No.: 900015-30-7
M. Wt: 303.33
InChI Key: DUAHLEQQHLRHKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-cyclopropaneamidophenoxy)thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with a carboxylic acid group and a phenoxy group bearing a cyclopropane amide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclopropaneamidophenoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with 4-cyclopropaneamidophenol under suitable reaction conditions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclopropaneamidophenoxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-cyclopropaneamidophenoxy)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of 3-(4-cyclopropaneamidophenoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-cyclopropaneamidophenoxy)thiophene-2-carboxylic acid is unique due to the presence of the cyclopropane amide moiety, which may impart distinct biological activities and chemical properties compared to other thiophene derivatives .

Properties

IUPAC Name

3-[4-(cyclopropanecarbonylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c17-14(9-1-2-9)16-10-3-5-11(6-4-10)20-12-7-8-21-13(12)15(18)19/h3-9H,1-2H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAHLEQQHLRHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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